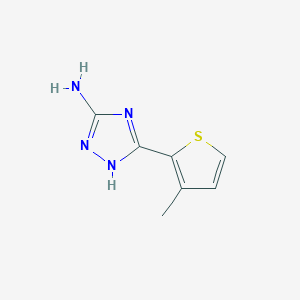
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine
Übersicht
Beschreibung
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine, also known as 4-bromo-3,3,3-trifluoropropan-1-amine, is a heterocyclic compound that belongs to the class of amines. It is a colorless liquid at room temperature and pressure and has a molecular formula of C7H7BrF3N. The compound has recently gained attention due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis and Polymer Chemistry
- Indirect Anodic Oxidation Mediation : Tris(4-bromophenyl)amine effectively mediates the indirect oxidation of amines. This application is significant in organic synthesis, converting benzyl amines to Schiff bases with high yield, though with specific amines, complex polymers might form due to the imine intermediate polymerization (Pletcher & Zappi, 1989).
- Synthesis of Benzimidazoles : o-Bromophenyl isocyanide, a related compound, reacts with primary amines under catalysis to form 1-substituted benzimidazoles. This synthesis is a key process in pharmaceutical and dye industries (Lygin & Meijere, 2009).
- Formation of Acrylic Esters and Amides : The compound can be used in creating esters and amides of 2-(trifluoromethyl)acrylic acid, vital in producing acrylic-based polymers, coatings, and adhesives (Matteoli et al., 1999).
Applications in Material Science
- Detecting Nitroaromatic Explosives : Tris(4-bromophenyl)amine-based luminescent covalent-organic polymers (COPs) show high sensitivity and rapid response in detecting nitroaromatic explosives, indicating potential use in security and environmental monitoring (Xiang & Cao, 2012).
- Hyperbranched Conjugated Copolymers : The compound aids in synthesizing hyperbranched conjugated copolymers, applicable in optoelectronic devices due to their solubility and unique electrical properties (Tanaka et al., 2001).
Applications in Analytical Chemistry
- Electrochemical Behavior Study : Research on the electrochemical behavior of tris(4-bromophenyl)amine highlights its use in studying redox reactions and understanding electron transfer processes in various solvents, crucial in developing electrochemical sensors and devices (Herath & Becker, 2010).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGIGAQJPNZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



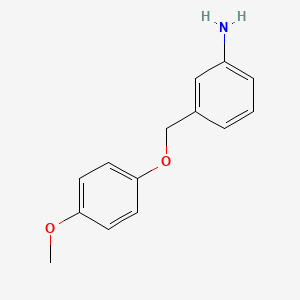
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)


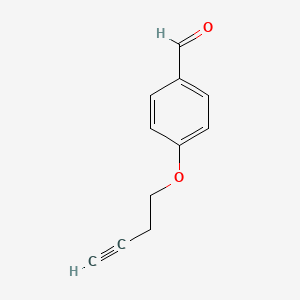
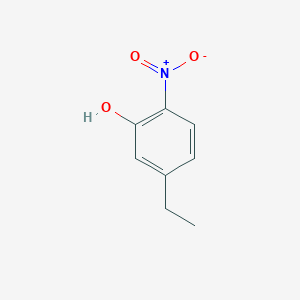
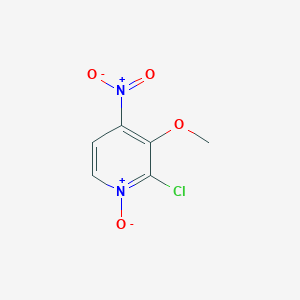
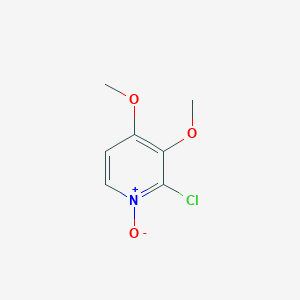
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)
![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)

